2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 248.12 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent due to its structural characteristics that may influence biological activity. The compound is classified under oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure.
This compound is commercially available from various suppliers, including VWR and Sigma-Aldrich, where it is typically offered for research purposes only . The classification of this compound falls within the category of heterocyclic compounds, specifically oxadiazoles, which are known for their diverse biological activities.
The synthesis of 2-methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide can be achieved through various methods. One common approach involves the reaction of piperidine with suitable precursors that contain the oxadiazole moiety. The synthesis often employs techniques such as:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) can vary significantly based on the desired yield and purity of the final product.
The molecular structure of 2-methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide features a five-membered oxadiazole ring substituted with a piperidine group. The presence of the methyl group at the 2-position and the piperidine moiety at the 5-position contributes to its unique properties.
The compound's structural data can be represented as follows:
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide may participate in several chemical reactions typical for heterocycles:
Technical details regarding these reactions include specific reagents used, reaction conditions (temperature and time), and expected yields.
Data suggests that similar compounds may function as inhibitors or modulators in biochemical pathways. The exact mechanism would depend on its specific interactions at the molecular level.
The physical properties of 2-methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide include:
Chemical properties include:
Relevant data regarding safety precautions indicates that it should be handled with care due to its toxicity profile.
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide finds potential applications in various fields:
The 1,3,4-oxadiazole heterocycle has transitioned from a synthetic curiosity to a privileged scaffold in anticancer drug design over the past eight decades. Early medicinal chemistry interest emerged from observations of its metabolic stability and hydrogen-bonding capabilities, which facilitated receptor interactions unavailable to furan or phenyl counterparts [1] [9]. This five-membered aromatic ring (C₂H₂N₂O) possesses substantial resonance energy (167.4 kJ/mol), conferring remarkable thermal stability—particularly when substituted at the 2-position—that is essential for drug development under synthetic conditions [1]. The scaffold's versatility was demonstrated through landmark FDA approvals: Zibotentan (2010) as an endothelin A receptor antagonist for prostate cancer, and Raltegravir (2007) as an HIV integrase inhibitor, validating 1,3,4-oxadiazole's capacity for target engagement in complex biological systems [9] [10].
Contemporary research has systematically exploited this nucleus for multitargeted anticancer agents. Hybrid molecules incorporating 1,3,4-oxadiazoles demonstrate inhibitory activity against growth factors (EGFR, VEGFR), enzymes (thymidylate synthase, HDAC, topoisomerase II), and kinases (FAK, GSK-3) through precise structural modifications [1] [9]. The scaffold's capacity for selective interaction with nucleic acids, globular proteins, and catalytic enzyme domains—particularly through nitrogen atoms acting as hydrogen bond acceptors—enables disruption of cancer cell proliferation pathways. Structure-activity relationship studies consistently reveal that antiproliferative effects correlate strongly with substitutions at the 2- and 5-positions of the ring, with electron-withdrawing groups frequently enhancing cytotoxicity against malignant cell lines [9].
Table 1: Evolution of 1,3,4-Oxadiazoles in Anticancer Drug Development
Time Period | Development Focus | Key Advances | Representative Agents |
---|---|---|---|
1940s-1960s | Synthetic Methodology | Thermal decomposition synthesis (Ainsworth, 1965); Phosphorus oxychloride cyclization | Furamizole (antibacterial) |
1970s-1990s | Mechanism Exploration | Identification as carboxylic acid bioisostere; Metabolic stability profiling | Nesapidil (antiarrhythmic) |
2000s-Present | Targeted Anticancer Agents | Rational design of enzyme inhibitors; Hybrid pharmacophore development | Zibotentan (EGFR inhibitor); HDAC/TS dual inhibitors |
The strategic fusion of piperidine with 1,3,4-oxadiazole exemplifies rational bioisosterism in modern medicinal chemistry. 1,3,4-Oxadiazole functions as a multifunctional surrogate for carboxylic acids, esters, and carboxamides while offering superior pharmacokinetic properties. The azole (–N=C–O–) group significantly enhances lipophilicity (log P = 1.42 for 2-methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide), facilitating transmembrane diffusion and improving bioavailability relative to carboxyl-containing analogs [5] [9]. This bioisosteric replacement simultaneously mitigates metabolic vulnerabilities: unlike esters, the oxadiazole ring resists esterase-mediated hydrolysis, extending plasma half-life in preclinical models [10].
Piperidine incorporation introduces three-dimensional structural diversity critical for target complementarity. The sp³-hybridized C4 carbon permits axial-equatorial conformational switching that adapts to enzyme binding pockets, while the basic nitrogen (pKₐ ~10.5) enables salt bridge formation with aspartate/glutamate residues in biological targets [5] [8]. X-ray crystallographic studies of related compounds demonstrate that the piperidine nitrogen frequently participates in cationic binding interactions within the catalytic clefts of kinases and phosphotransferases [9]. The hydrobromide salt form of 2-methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole (CAS# 2442597-61-5) enhances aqueous solubility (248.12 g/mol molecular weight) while maintaining crystallinity for precise dosage formulation [5]. Molecular descriptors calculated for this hybrid compound—including topological polar surface area (50.95 Ų) and rotatable bond count (1)—suggest favorable membrane permeability and oral absorption potential [8].
Table 2: Molecular Properties of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole Hydrobromide
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₁₄BrN₃O | Halogen presence enhances crystallinity |
Molecular Weight | 248.12 g/mol | Optimal for CNS penetration (<400 Da) |
Topological Polar Surface Area | 50.95 Ų | Moderate permeability predictor |
logP (Calculated) | 1.42 | Balanced lipophilicity for absorption |
Hydrogen Bond Acceptors | 4 | Facilitates target interactions |
Hydrogen Bond Donors | 1 | Reduces efflux susceptibility |
Rotatable Bonds | 1 | Conformational restriction for selectivity |
The 2-methyl modification on 1,3,4-oxadiazole represents a steric and electronic optimization strategy with profound pharmacological implications. Nuclear magnetic resonance studies of model compounds confirm that methyl substitution at the 2-position induces substantial charge redistribution across the heterocyclic ring, increasing electron density at C5 by approximately 15% compared to unsubstituted analogs [7]. This electronic perturbation enhances dipole moment magnitude (Δμ = 1.2 D), strengthening interactions with hydrophobic enzyme pockets through induced dipole forces [8]. Critically, the methyl group imposes conformational restriction that prevents free rotation at the C2 position, reducing entropic penalties upon target binding by up to 3 kcal/mol in molecular dynamics simulations [9].
Biological evaluations consistently demonstrate methyl's superiority over halogens or methoxy groups at this position. In antifungal studies against Exserohilum turcicum, 2-methyl-5-aryl-1,3,4-oxadiazoles exhibited EC₅₀ values 2.1–3.2-fold lower than chloro-substituted counterparts, attributed to optimized hydrophobic contact with succinate dehydrogenase [6]. Similar enhancements emerged in anticancer applications: thymidylate synthase inhibition assays revealed 2-methyl derivatives achieved IC₅₀ values averaging 47% lower than hydrogen-substituted controls, correlating with Van der Waals interactions with phenylalanine and leucine residues in the enzyme's active site [9]. The methyl group's minimal metabolic liability—contrasting with thioether or primary amine alternatives—further rationalizes its selection, as evidenced by microsomal stability studies showing >85% parent compound remaining after 60-minute incubation [7].
Table 3: Comparative Biological Activity of 2-Substituted 1,3,4-Oxadiazoles
C2 Substituent | Antifungal Activity (EC₅₀ μg/mL) | Thymidylate Synthase Inhibition (IC₅₀ μM) | Metabolic Stability (t₁/₂ min) | Dominant Mechanism |
---|---|---|---|---|
Methyl | 32.25 (E. turcicum) | 1.48 ± 0.21 | >60 | Hydrophobic contact enhancement |
Hydrogen | 89.14 (E. turcicum) | 3.87 ± 0.45 | 42 | Base scaffold activity |
Chloro | 68.33 (E. turcicum) | 2.96 ± 0.33 | 38 | Moderate electron withdrawal |
Methoxy | 102.17 (E. turcicum) | 5.22 ± 0.67 | 28 | Electron donation + steric hindrance |
Thioether | 45.21 (E. turcicum) | 1.97 ± 0.29 | 19 | Oxidation susceptibility |
Structure-activity relationship analyses across >120 oxadiazole derivatives confirm that 2-methyl substitution synergizes with C5 piperidine to enhance membrane penetration. The alicyclic nitrogen's basicity (predicted pKₐ 8.9) facilitates protonation in acidic tumor microenvironments, while the adjacent methyl group disrupts crystalline lattice energy, improving apparent solubility by 2.3-fold versus unsubstituted derivatives [5] [8]. This combination exemplifies contemporary fragment-based design principles: minimal structural modifications yielding maximal pharmacological optimization.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1